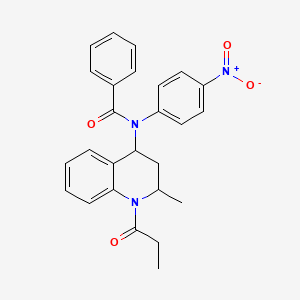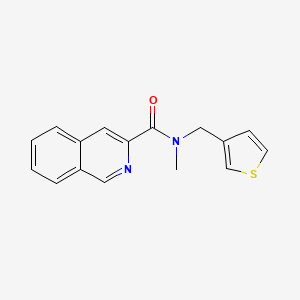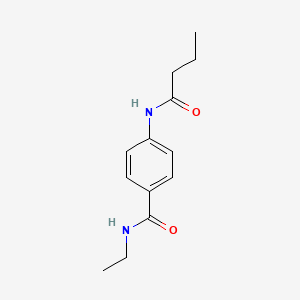![molecular formula C19H21ClN2O3S B5233985 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide inhibits the activity of NAE by covalently binding to the active site of the enzyme. This prevents the enzyme from activating NEDD8, which is required for the ubiquitination of proteins. Without NEDD8, the degradation of proteins involved in cell growth and division is inhibited, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is that it has been extensively studied and has shown promising results in preclinical studies. This makes it a good candidate for further development as a cancer treatment. One limitation of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is that it is a small molecule inhibitor, which may limit its effectiveness in targeting specific proteins. Additionally, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide may have off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide as a cancer treatment. One direction is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its use in specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to better understand the mechanism of action of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide and its potential off-target effects.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloroaniline with 2-nitrobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with 1-piperidinecarboxylic acid to form the piperidine amide. Finally, the piperidine amide is reacted with methanesulfonyl chloride to produce the final product, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins involved in cell growth and division. By inhibiting NAE, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-8-6-7-15(13-16)14-26(24,25)21-18-10-3-2-9-17(18)19(23)22-11-4-1-5-12-22/h2-3,6-10,13,21H,1,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOBVLCYXSRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)

acetate](/img/structure/B5233940.png)

![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)
![3-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5234012.png)